1-(4-Chlorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-CHLOROPHENYL)-6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chlorophenyl group, dimethyl groups, and a morpholinylpropyl side chain. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the morpholinylpropyl side chain: This can be accomplished through nucleophilic substitution reactions using morpholine and propyl halides.
Final modifications: Additional steps may include methylation reactions to introduce the dimethyl groups.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain bonds and formation of new products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, indicating potential as an enzyme inhibitor or receptor modulator.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 1-(4-CHLOROPHENYL)-6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno[2,3-c]pyrrole derivatives with different substituents. These compounds may share similar core structures but differ in their side chains or functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- 1-(4-BROMOPHENYL)-6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 1-(4-METHOXYPHENYL)-6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
These similar compounds highlight the versatility of the chromeno[2,3-c]pyrrole scaffold and its potential for modification to achieve desired properties.
Properties
Molecular Formula |
C26H27ClN2O4 |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H27ClN2O4/c1-16-14-20-21(15-17(16)2)33-25-22(24(20)30)23(18-4-6-19(27)7-5-18)29(26(25)31)9-3-8-28-10-12-32-13-11-28/h4-7,14-15,23H,3,8-13H2,1-2H3 |
InChI Key |
YSZJKBSTRYXWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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